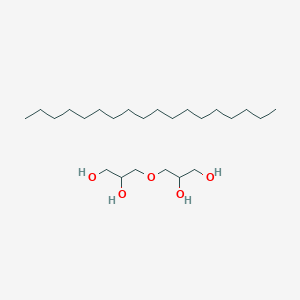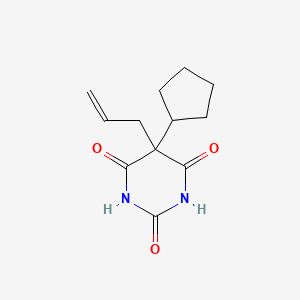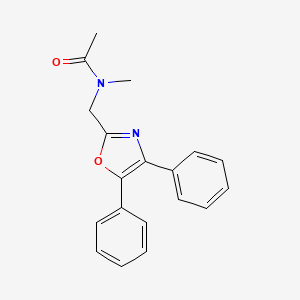
3-(2,3-Dihydroxypropoxy)propane-1,2-diol;octadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecylglyceryl ether, also known as 1-octadecylglycerol, is a long-chain alkyl ether derived from glycerol. This compound is characterized by its hydrophobic octadecyl (C18) chain and a hydrophilic glycerol backbone, making it amphiphilic. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglyceryl ether typically involves the etherification of glycerol with octadecanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride .
Another method involves the direct condensation of glycerol with octadecanol using homogeneous acid catalysts. This method requires careful control of reaction time, catalyst type, and glycerol-to-octadecanol molar ratio to optimize the yield of octadecylglyceryl ether .
Industrial Production Methods
Industrial production of octadecylglyceryl ether often employs continuous flow reactors to ensure consistent product quality and yield. The process typically involves the use of homogeneous or heterogeneous catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Octadecylglyceryl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the ether group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
科学的研究の応用
Octadecylglyceryl ether has a wide range of applications in scientific research:
作用機序
The mechanism of action of octadecylglyceryl ether involves its interaction with lipid bilayers and membranes. The hydrophobic octadecyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic behavior allows it to modulate membrane fluidity and permeability, making it useful in various applications .
類似化合物との比較
Similar Compounds
Glyceryl monododecyl ether: Similar structure but with a shorter dodecyl (C12) chain.
Glyceryl monobutyl ether: Contains a butyl (C4) chain, making it more hydrophilic.
Glyceryl monoalkyl ethers: A general class of compounds with varying alkyl chain lengths.
Uniqueness
Octadecylglyceryl ether is unique due to its long octadecyl chain, which provides enhanced hydrophobicity and stability in various applications. This makes it particularly useful in formulations requiring long-lasting emollient effects and in studies involving lipid bilayers and membrane dynamics .
特性
分子式 |
C24H52O5 |
|---|---|
分子量 |
420.7 g/mol |
IUPAC名 |
3-(2,3-dihydroxypropoxy)propane-1,2-diol;octadecane |
InChI |
InChI=1S/C18H38.C6H14O5/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;7-1-5(9)3-11-4-6(10)2-8/h3-18H2,1-2H3;5-10H,1-4H2 |
InChIキー |
PABZGDLSTPKKCI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC.C(C(COCC(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)





![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)


